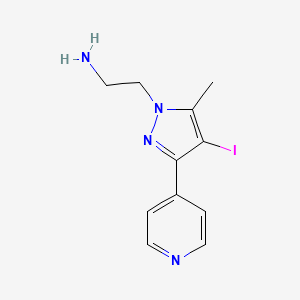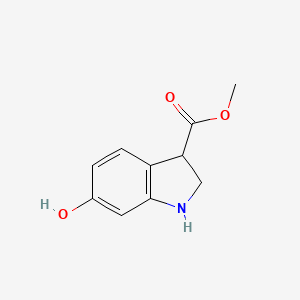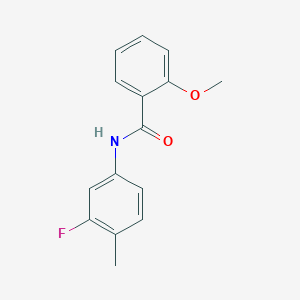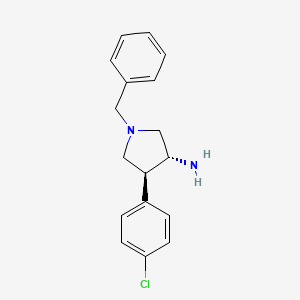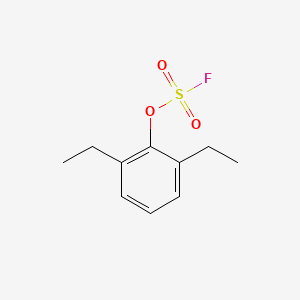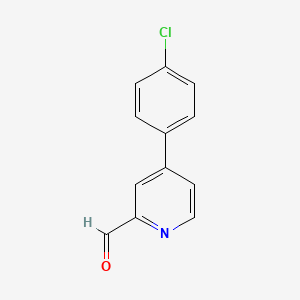
4-(4-Chlorophenyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO. It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the phenyl ring is replaced by a chlorine atom. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)picolinaldehyde typically involves the reaction of 4-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method is the use of a copper-catalyzed multicomponent reaction, which allows for efficient synthesis with high yields . The reaction conditions often include the use of ammonium acetate as a nitrogen source and benzoin or benzil as starting materials .
Industrial Production Methods: Industrial production of 4-(4-Chlorophenyl)picolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 4-(4-Chlorophenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed:
Oxidation: 4-(4-Chlorophenyl)picolinic acid.
Reduction: 4-(4-Chlorophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Chlorophenyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Picolinaldehyde: The parent compound, which lacks the chlorine substitution on the phenyl ring.
4-Chlorobenzaldehyde: A simpler analog with only the chlorine-substituted phenyl ring and an aldehyde group.
Nicotinaldehyde: Another derivative of picolinaldehyde with the aldehyde group at a different position on the pyridine ring.
Uniqueness: 4-(4-Chlorophenyl)picolinaldehyde is unique due to the presence of both the chlorine-substituted phenyl ring and the picolinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
61704-28-7 |
|---|---|
分子式 |
C12H8ClNO |
分子量 |
217.65 g/mol |
IUPAC名 |
4-(4-chlorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-9(2-4-11)10-5-6-14-12(7-10)8-15/h1-8H |
InChIキー |
WQIWAOCTXDFFQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


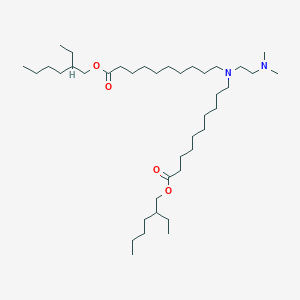
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
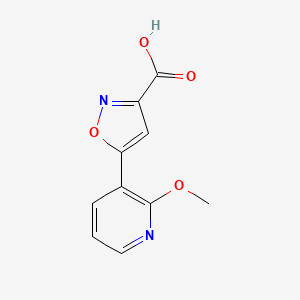
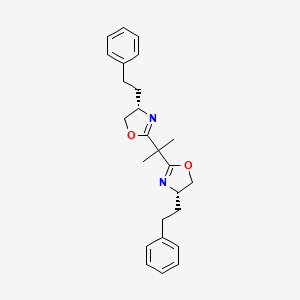
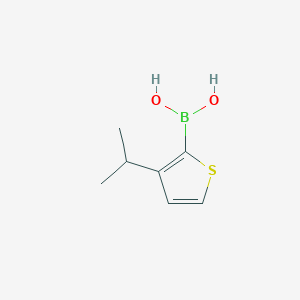
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)
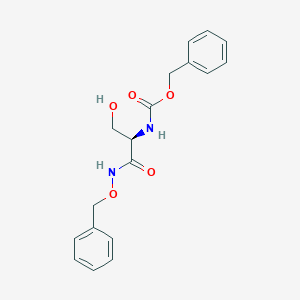
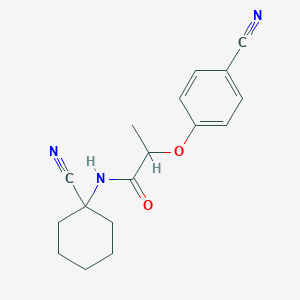
![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
